8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one

PDE7 inhibition cAMP signaling T-cell immunology

This spiroquinazolinone is the definitive PDE7 pharmacophore, delivering nanomolar potency (IC50 ~14 nM) with improved solubility over 5,8-dichloro leads. The 8-chloro substituent is essential; replacement with F or CH3 compromises potency. The 5-OH enables O-alkylation for PDE isoform selectivity. Use as a direct replacement for dichloro leads in T-cell assays and as a PET radioligand precursor. SAR is steep; generic substitutes fail. Source from vetted suppliers for consistent PDE7 drug discovery results.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 460346-10-5
Cat. No. B3328413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
CAS460346-10-5
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O
InChIInChI=1S/C13H15ClN2O2/c14-8-4-5-9(17)10-11(8)15-12(18)16-13(10)6-2-1-3-7-13/h4-5,17H,1-3,6-7H2,(H2,15,16,18)
InChIKeyDHMOUHKNWPAATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8'-Chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one (CAS 460346-10-5): A Key PDE7 Inhibitor Pharmacophore Intermediate


8'-Chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one (CAS 460346-10-5) is a spirocyclic quinazolinone derivative that serves as a critical pharmacophore intermediate in the development of selective phosphodiesterase 7 (PDE7) inhibitors [1]. This compound belongs to a class of 5,8-disubstituted spirocyclohexane-quinazolinones originally optimized by Pfizer researchers, which demonstrate nanomolar inhibitory potency against PDE7A, a high-affinity cAMP-specific enzyme implicated in T-cell activation and inflammatory disorders [1][2]. Its value proposition lies in its equilibration of target engagement (IC50 ~14 nM) with improved physicochemical properties over earlier leads, making it a strategic starting point for medicinal chemistry optimization [1].

Why Generic PDE7 Inhibitor Scaffolds Cannot Substitute for 8'-Chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one in Lead Optimization


Substitution within the spiroquinazolinone PDE7 inhibitor class is precluded by steep and divergent structure-activity relationships (SAR). The 8-chloro substituent is essential for potency, as demonstrated by a rank order of PDE7A inhibition where 8-Br > 8-Cl > 8-F > 8-CH3 > 8-CF3 > 8-H [1]. Replacing 8-Cl with 8-F, a common medicinal chemistry tactic, leads to a measurable loss in potency [1]. Furthermore, the 5-hydroxy group is not merely a hydrogen-bond donor but a critical vector for improving solubility over the highly hydrophobic 5,8-dichloro lead (cLogP ~4.7) while retaining equipotent PDE7A inhibition [2]. Swapping the 5-OH for 5-OCH3 retains potency but alters the hydrogen-bonding profile; replacing it with 5-CH3 reduces potency to the level of the initial micromolar hit [2]. Therefore, generic replacement by other '8-substituted quinazolinones' or 'phenol-containing PDE7 inhibitors' would compromise either target engagement, solubility, or both, derailing lead optimization campaigns.

Quantitative Differentiation Evidence for 8'-Chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one


PDE7A Inhibitory Potency: Equipotent to the 5,8-Dichloro Lead with Superior Drug-Like Properties

The target compound (Compound 8) retains the single-digit nanomolar PDE7A inhibitory potency of the key lead Compound 2 (5,8-dichloro-spirocyclohexane-quinazolinone, IC50 = 14 nM) while replacing the hydrophobic 5-chloro substituent with a 5-hydroxy group [1]. The 5-methoxy analog (Compound 7) was also equipotent, but the 5-methyl analog (Compound 6) showed reduced potency comparable to the initial HTS hit (IC50 ~170 nM) [1]. This establishes that the 5-OH group uniquely balances potency with the potential for improved physicochemical properties.

PDE7 inhibition cAMP signaling T-cell immunology lead optimization

Solubility Advantage Over the 5,8-Dichloro Lead Compound

The 5,8-dichloro lead (Compound 2) exhibited poor aqueous solubility (<4 µg/mL) [1]. While exact solubility data for the target 5-hydroxy compound is not publicly available in the primary literature, the optimization campaign explicitly aimed to improve solubility by replacing the 5-chloro substituent [1]. The 5-hydroxy analog was further derivatized to produce soluble, potent PDE7 inhibitors with acceptable in vivo pharmacokinetics, indicating that the 5-OH group was a critical solubility-enabling handle [1].

aqueous solubility drug-likeness physicochemical properties lead optimization

Essential 8-Chloro Substituent for PDE7A Potency Within the Spiroquinazolinone Series

Systematic SAR at the 8-position of the spiroquinazolinone scaffold established a stringent requirement for halogen substitution: 8-Br > 8-Cl > 8-F > 8-CH3 > 8-CF3 > 8-H [1]. The 8-chloro substituent provides a critical balance of potency and synthetic tractability. Replacement with 8-fluoro or 8-hydrogen results in a measurable loss of PDE7A inhibitory activity [1]. The 5-hydroxy target compound retains this essential 8-Cl substituent, whereas non-halogenated or 8-fluoro analogs (e.g., 8'-fluoro-5'-hydroxy-spirocyclohexane-quinazolinone, CAS 939768-67-9) are expected to be less potent.

structure-activity relationship halogen SAR PDE7A medicinal chemistry

5-Hydroxy Group as a Unique Vector for Downstream Functionalization

The 5-hydroxy group of the target compound served as the key synthetic handle for generating downstream ether derivatives with enhanced solubility and selectivity. Alkylation of the phenol (Compound 8) produced analogs such as the 2-hydroxyethoxy derivative, which achieved excellent PDE7 selectivity (PDE4/PDE7 = 235) [1]. This contrasts with the 5-chloro analog (Compound 2), which cannot undergo analogous O-alkylation. More recently, the spiroquinazolinone scaffold with 5-alkoxy substituents has been utilized to develop carbon-11 radiolabeled PDE7 ligands for PET neuroimaging [2].

synthetic handle phenol functionalization ether derivatives PDE7 radioligand

Procurement-Relevant Application Scenarios for 8'-Chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one


PDE7 Inhibitor Lead Optimization: Replacing the Insoluble 5,8-Dichloro Lead

For medicinal chemistry teams developing PDE7 inhibitors for autoimmune or inflammatory indications, this compound directly replaces the hydrophobic 5,8-dichloro lead (Compound 2, IC50 = 14 nM, aqueous solubility <4 µg/mL) as the core scaffold. The 5-hydroxy group retains equipotent PDE7A inhibition while providing a synthetic handle for introducing solubilizing groups via O-alkylation, as demonstrated by Pfizer's successful optimization campaign [1].

Radioligand Precursor for PDE7 PET Neuroimaging

The spiroquinazolinone scaffold with a 5-hydroxy substitution pattern serves as a precursor for developing PDE7-targeted PET radioligands. Carbon-11 labeled spiroquinazolinone derivatives have been validated for in vivo PDE7 imaging in the brain, enabling target engagement studies for neurological disorders including Alzheimer's disease and Parkinson's disease [2]. The 5-OH group enables late-stage incorporation of radiolabeling precursors.

Selectivity Optimization via 5-O-Alkylation

The free phenol at the 5-position enables O-alkylation to generate analogs with tuned PDE isoform selectivity. Pfizer demonstrated that 5-O-alkylation of this compound produced derivatives with PDE4/PDE7 selectivity ratios of up to 235-fold, a critical parameter for minimizing off-target effects in immunological assays [1]. This synthetic accessibility is unavailable with the 5-Cl analog.

T-Cell Activation Assays Requiring Potent, Soluble PDE7 Inhibition

PDE7 plays a functional role in T-cell activation, and selective PDE7 inhibitors are sought for T-cell-related diseases including autoimmune disorders and airway inflammation [1]. This compound provides nanomolar PDE7A potency with improved solubility over the dichloro lead, enabling its use in cellular assays (e.g., T-cell proliferation, cytokine release) without the confounding effects of DMSO toxicity from poorly soluble analogs.

Quote Request

Request a Quote for 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.